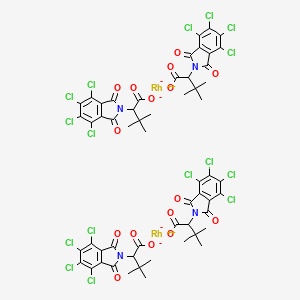

3-(Acetylthio)-2-aminopropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

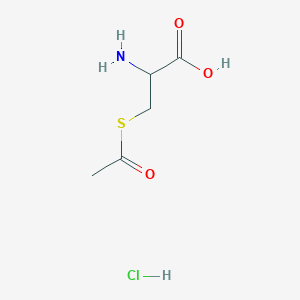

S-acetyl-cysteine hydrochloride: is a derivative of the amino acid cysteine. It is known for its antioxidant properties and is used in various fields, including medicine, chemistry, and biology. This compound is particularly valued for its ability to replenish glutathione levels in the body, which plays a crucial role in cellular protection against oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-acetyl-cysteine hydrochloride can be synthesized through the acylation of cysteine. One common method involves reacting cysteine hydrochloride monohydrate with an acylating agent such as acetic anhydride in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of S-acetyl-cysteine hydrochloride involves several steps, including acylation, crystallization, and purification. The process begins with the acylation reaction, followed by cooling and crystallization to isolate the product. Centrifugal separation and drying are then employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-cysteine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group in the compound can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol or metallic zinc.

Substitution: Acylating agents such as acetic anhydride.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Free thiol groups.

Substitution: Various acetylated derivatives.

Scientific Research Applications

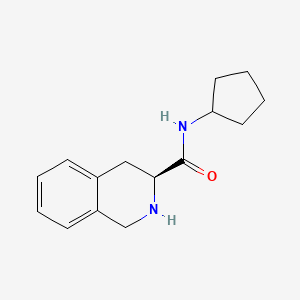

Chemistry: S-acetyl-cysteine hydrochloride is used as a precursor in the synthesis of various compounds and as a reagent in chemical reactions due to its thiol group .

Biology: In biological research, it is used to study redox reactions and as a source of cysteine for protein synthesis .

Medicine: Medically, S-acetyl-cysteine hydrochloride is used as an antioxidant to replenish glutathione levels, which helps in treating conditions like acetaminophen overdose and chronic obstructive pulmonary disease .

Industry: In industrial applications, it is used in the production of pharmaceuticals and as a stabilizer in various formulations .

Mechanism of Action

S-acetyl-cysteine hydrochloride exerts its effects primarily through its ability to replenish glutathione levels in the body. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound is deacetylated in the body to release cysteine, which is then used to synthesize glutathione. This process involves several molecular targets and pathways, including the activation of glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis .

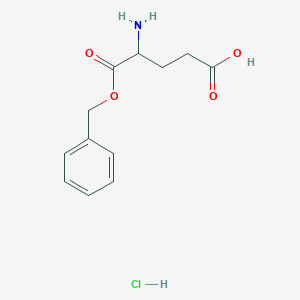

Comparison with Similar Compounds

N-acetylcysteine: Another acetylated derivative of cysteine, commonly used as a mucolytic agent and antioxidant.

Cystine: The oxidized dimer form of cysteine, which is less reactive than cysteine and its derivatives.

Uniqueness: S-acetyl-cysteine hydrochloride is unique due to its enhanced stability and bioavailability compared to cysteine. Its acetyl group protects the thiol group from oxidation, making it more effective in replenishing glutathione levels .

Properties

Molecular Formula |

C5H10ClNO3S |

|---|---|

Molecular Weight |

199.66 g/mol |

IUPAC Name |

3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H |

InChI Key |

DQFRVPNDUNPMLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)

![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)

![2-[(3,4-Dimethylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B15155254.png)

![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)

![Propyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155268.png)

![Ethyl 4-[(ethylcarbamoyl)amino]-2-(methylsulfanyl)-1,3-thiazole-5-carboxylate](/img/structure/B15155281.png)

![1-(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B15155284.png)

![Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155297.png)

![(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B15155304.png)

![5'-Ethyl 3'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15155312.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15155333.png)